

# An In-depth Technical Guide to 3-Hydroxybutyronitrile (CAS 4368-06-3)

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## Compound of Interest

Compound Name: 3-Hydroxybutyronitrile

Cat. No.: B154976

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-hydroxybutyronitrile** (CAS 4368-06-3), a versatile bifunctional molecule of significant interest in chemical synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the preparation of valuable pharmaceutical compounds. Furthermore, a thorough analysis of its spectroscopic characteristics, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FTIR, and Mass Spectrometry, is presented to aid in its identification and characterization.

## Introduction

**3-Hydroxybutyronitrile**, also known as  $\beta$ -hydroxybutyronitrile, is an organic compound featuring both a hydroxyl and a nitrile functional group.<sup>[1]</sup> This unique combination allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its chirality at the C3 position also makes it a precursor for the stereoselective synthesis of various pharmaceutical agents. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important molecule.

## Chemical and Physical Properties

**3-Hydroxybutyronitrile** is a clear, slightly yellow to amber liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.

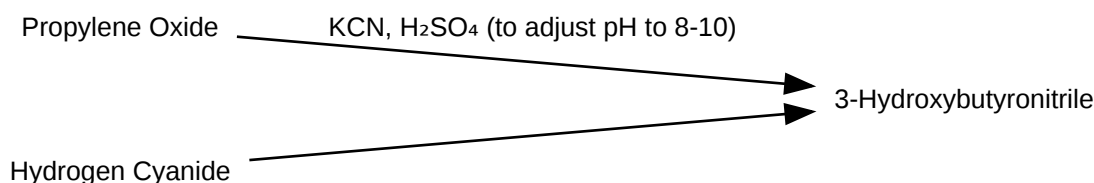
Property	Value	Reference(s)
CAS Number	4368-06-3	[3]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO	[3]
Molecular Weight	85.11 g/mol	[3]
Appearance	Clear slightly yellow to amber liquid	[2]
Boiling Point	214 °C (lit.)	[1]
Density	0.976 g/mL at 25 °C (lit.)	[1]
Refractive Index (n <sub>20</sub> /D)	1.429 (lit.)	[1]
Flash Point	110 °C	[4]
Solubility	Information not available	

## Synthesis of 3-Hydroxybutyronitrile

A high-yield synthesis of **3-hydroxybutyronitrile** can be achieved through the ring-opening of propylene oxide with hydrogen cyanide. The following protocol is based on established chemical principles and data from patent literature.[3]

## Experimental Protocol: Synthesis from Propylene Oxide

Reaction Scheme:



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Caption: Synthesis of **3-Hydroxybutyronitrile** from Propylene Oxide.

Materials:

- Propylene oxide
- Potassium cyanide (KCN)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Water
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a well-ventilated fume hood, prepare an aqueous solution of hydrogen cyanide by carefully reacting potassium cyanide with sulfuric acid in water. The pH of this solution should be adjusted and maintained between 8 and 10.
- Cool the hydrogen cyanide solution in an ice bath.
- Slowly add propylene oxide dropwise to the stirred, cooled hydrogen cyanide solution. The temperature should be carefully monitored and maintained during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- The reaction mixture is then extracted multiple times with ethyl acetate.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **3-hydroxybutyronitrile**.
- The crude product can be further purified by vacuum distillation.

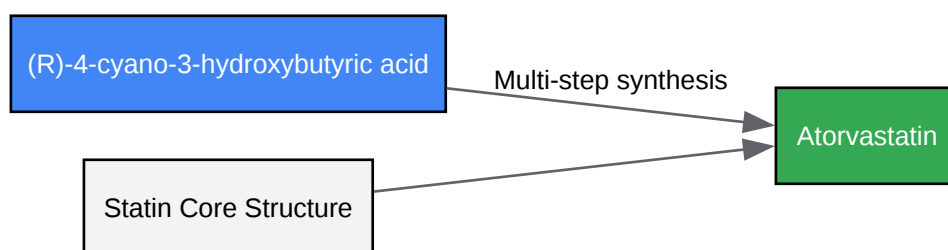
A reported yield for a similar process is 83.6%.<sup>[3]</sup>

## Applications in Drug Development

The structural motif of **3-hydroxybutyronitrile** is a key component in several important pharmaceutical compounds. Its chlorinated analog, 4-chloro-**3-hydroxybutyronitrile**, is a well-established chiral building block in the synthesis of major drugs.[5]

### Intermediate for Statin Synthesis

(R)-4-cyano-3-hydroxybutyric acid, a derivative of **3-hydroxybutyronitrile**, is a crucial intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin.[6][7] The synthesis of the side chain of Atorvastatin relies on the stereochemistry introduced by this chiral precursor.[7]

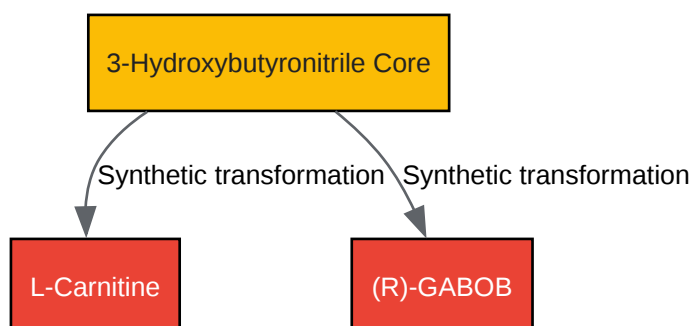


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Caption: Role of a **3-hydroxybutyronitrile** derivative in Atorvastatin synthesis.

### Precursor for L-Carnitine and GABOB

The chiral backbone of **3-hydroxybutyronitrile** is utilized in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). L-carnitine is a dietary supplement involved in fatty acid metabolism, while GABOB is a neuromodulator.[2][8][9][10] The synthesis often proceeds through the corresponding 4-chloro-**3-hydroxybutyronitrile** intermediate.[10]



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Caption: **3-Hydroxybutyronitrile** core as a precursor for L-Carnitine and GABOB.

## Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of **3-hydroxybutyronitrile** is essential for its identification and quality control.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **3-hydroxybutyronitrile** is expected to show three distinct signals corresponding to the methyl, methylene, and methine protons.

Chemical Shift (ppm, predicted)	Multiplicity	Integration	Assignment
~1.3	Doublet	3H	-CH <sub>3</sub>
~2.5	Doublet	2H	-CH <sub>2</sub> -CN
~4.2	Multiplet	1H	-CH(OH)-
Broad singlet	1H	-OH	

The methyl protons appear as a doublet due to coupling with the adjacent methine proton. The methylene protons, adjacent to the electron-withdrawing nitrile group, will be shifted downfield and appear as a doublet due to coupling with the methine proton. The methine proton will be further downfield due to the adjacent hydroxyl group and will appear as a multiplet due to coupling with both the methyl and methylene protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit four signals corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (ppm, predicted)	Assignment
~23	-CH <sub>3</sub>
~28	-CH <sub>2</sub> -CN
~63	-CH(OH)-
~118	-C≡N

The nitrile carbon is significantly deshielded and appears furthest downfield. The carbon bearing the hydroxyl group is also downfield, while the methyl and methylene carbons appear at higher field.[\[11\]](#)

## FTIR Spectroscopy

The infrared spectrum of **3-hydroxybutyronitrile** will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

Wavenumber (cm <sup>-1</sup> , approximate)	Vibrational Mode
3600-3200 (broad)	O-H stretch
2260-2240 (sharp)	C≡N stretch
3000-2850	C-H stretch (aliphatic)
1100-1000	C-O stretch

The broadness of the O-H stretching band is due to hydrogen bonding. The C≡N stretch is typically a sharp and medium-intensity band.[\[1\]](#)[\[12\]](#)

## Mass Spectrometry

The electron ionization mass spectrum of **3-hydroxybutyronitrile** is expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 85. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals.

m/z	Possible Fragment
85	$[M]^+$
70	$[M - CH_3]^+$
67	$[M - H_2O]^+$
45	$[CH_3CH(OH)]^+$
40	$[CH_2CN]^+$

The fragmentation will likely be initiated by the cleavage of bonds alpha to the hydroxyl group and the nitrile group. The loss of a methyl radical (m/z 70) and water (m/z 67) are common fragmentation pathways for alcohols.[\[13\]](#)

## Safety Information

**3-Hydroxybutyronitrile** should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

## Conclusion

**3-Hydroxybutyronitrile** (CAS 4368-06-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its bifunctional nature and chirality make it an important building block for complex molecular architectures. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its role in drug development, and a thorough analysis of its spectroscopic characteristics. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

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